2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid
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Overview
Description
2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid is a complex organic compound characterized by the presence of amino and carboxyl groups, as well as a disulfide bond linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid typically involves the reaction of cystine with appropriate reagents. One method involves the use of cystine, lithium iodide (LiI), and iodine in a stoichiometric ratio of 1:2:2 in basic and aqueous media . The reaction conditions include maintaining a controlled temperature and pH to facilitate the formation of the desired disulfide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol groups.
Substitution: Formation of amides, esters, and other derivatives depending on the substituents used.
Scientific Research Applications
2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid exerts its effects involves the interaction of its functional groups with biological molecules. The disulfide bond can form or break under physiological conditions, influencing protein structure and function. The amino and carboxyl groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Cysteine: The reduced form of cystine, containing thiol groups.
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid: A similar compound with a different side chain structure.
Uniqueness
2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid is unique due to its specific aromatic structure and the presence of both amino and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N2O4S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4S2/c15-11-7(13(17)18)3-1-5-9(11)21-22-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) |
InChI Key |
VCWUCBABIFNYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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